5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2680528-56-5
VCID: VC11528961
InChI: InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-6(12-3-9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7)
SMILES:
Molecular Formula: C9H9F3N2O5
Molecular Weight: 282.17 g/mol

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid

CAS No.: 2680528-56-5

Cat. No.: VC11528961

Molecular Formula: C9H9F3N2O5

Molecular Weight: 282.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid - 2680528-56-5

Specification

CAS No. 2680528-56-5
Molecular Formula C9H9F3N2O5
Molecular Weight 282.17 g/mol
IUPAC Name 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-6(12-3-9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7)
Standard InChI Key VKUVMQQXGQPRQB-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=C(N=CO2)C(=O)O.C(=O)(C(F)(F)F)O

Introduction

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid is a complex organic compound featuring both azetidine and oxazole rings, along with a carboxylic acid functional group. This compound is of interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate starting materials with trifluoroacetic acid. The exact conditions may vary depending on the intended application.

Interaction Studies

Interaction studies involving this compound focus on its potential interactions with biological macromolecules. These interactions are crucial for understanding its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

CompoundStructure FeaturesUnique Aspects
5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acidAzetidine ring, oxazole ring, carboxylic acid groupUnique combination of rings and functional groups
5-Bromo-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acidBromine and trifluoromethyl groupsBromine substitution
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazoleSimilar azetidine and trifluoromethyl groupsDifferent oxazole ring position

Future Research Directions

Future research should focus on fully exploring the biological properties of this compound, including its potential therapeutic applications. Additionally, investigating its toxicity and safety in scientific experiments is crucial for advancing its use in various fields.

  • Biological Property Exploration: Detailed studies on its antimicrobial, antiviral, and other potential biological activities.

  • Toxicity and Safety Assessment: Comprehensive evaluation of its toxicity and safety profiles.

  • Application Development: Exploring its use in drug development, materials science, and other potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator